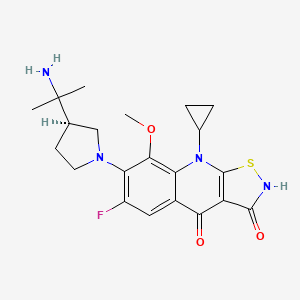

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

概要

説明

ACH-702は、強力な抗菌活性を有する新規イソチアゾロキノロン化合物です。 メチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性腸球菌(VRE)などの抗生物質耐性菌株を含む、さまざまなグラム陽性菌およびグラム陰性菌に対して幅広いスペクトル活性を示しています 。 ACH-702は、特に多剤耐性病原体に対する有効性で注目されており、治療が難しい細菌感染症の治療のための有望な候補となっています .

準備方法

合成経路と反応条件

ACH-702の合成には、イソチアゾロキノロンコア構造の形成が含まれます。ACH-702の具体的な合成経路と反応条件は、所有権により保護されており、詳細な情報はパブリックドメインで容易に入手できません。

工業生産方法

ACH-702の工業生産方法には、自動反応器の使用や厳格な品質管理対策を含め、大規模有機合成技術が用いられる可能性が高く、最終製品の純度と一貫性を確保します。 生産プロセスは、医薬品製造に関する規制基準にも準拠する必要があります .

化学反応の分析

反応の種類

ACH-702は、次のようなさまざまな化学反応を起こします。

酸化: ACH-702は、特定の条件下で酸化されて酸化誘導体を形成することがあります。

還元: 還元反応は、ACH-702の官能基を修飾するために使用できます。

一般的な試薬と条件

ACH-702の反応に使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、およびさまざまな触媒(置換反応を促進するために)が含まれます。 温度、圧力、溶媒などの反応条件は、所望の結果を得るために慎重に制御されます .

生成される主な生成物

ACH-702の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化により抗菌特性が変化した酸化誘導体が得られる場合があり、置換反応により異なる官能基を持つアナログが生成される可能性があります .

科学研究への応用

ACH-702は、次のような幅広い科学研究への応用があります。

化学: ACH-702は、イソチアゾロキノロンの合成と反応性の研究におけるモデル化合物として使用されています。

生物学: ACH-702は、その抗菌特性と細菌細胞プロセスへの影響について研究されています。

医学: ACH-702は、特に抗生物質耐性菌株によって引き起こされる細菌感染症の治療法として、潜在的な治療法として調査されています。

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of isothiazoloquinoline derivatives in targeting cancer cells. These compounds often exhibit mechanisms that include:

- Cell Cycle Arrest : Certain derivatives have been shown to block the progression of cancer cells through the cell cycle. For instance, studies indicate that specific compounds induce DNA double-strand breaks and lead to cell death via autophagy inhibition in human colon cancer cell lines such as HCT-116 and hepatocellular carcinoma cells like Hep-G2 .

- Cytotoxicity : Various derivatives demonstrate significant cytotoxic effects against leukemia and other cancer cell lines. For example, a study reported that a particular compound exhibited an IC50 value of 2.41 μM against the HL-60 cell line . Additionally, compounds with thiazole and quinoline scaffolds have shown promising results against multiple leukemia cell lines, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Isothiazoloquinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4c | HL-60 | 2.41 | 10.5 |

| 4g | HCT-116 | 10.40 | Not specified |

| 4m | K562 | 34.51 | 1.89 - 5.50 |

Antimicrobial Properties

Isothiazoloquinoline derivatives also exhibit notable antimicrobial activity:

- Antibacterial Activity : Compounds have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains. One derivative was reported to be eight times more effective than standard treatments against MRSA with a MIC90 of 3.91 μg/mL .

- Antitubercular Effects : Some derivatives demonstrated significant activity against Mycobacterium bovis, with MIC values indicating their potential for developing new antitubercular medications .

Table 2: Antimicrobial Activity of Isothiazoloquinoline Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4g | MRSA | 3.91 |

| 15 | Mycobacterium bovis | 31.5 |

Mechanistic Insights

The mechanisms by which these compounds exert their biological effects are under investigation:

- DNA Interaction : Some studies suggest that these compounds bind to DNA, leading to cytotoxic effects in cancer cells . The ability to induce DNA damage is a critical factor in their anticancer efficacy.

- Enzyme Inhibition : Docking studies indicate that isothiazoloquinoline derivatives can interact with critical enzymes involved in cancer progression, such as BCR-ABL1 tyrosine kinase . This interaction may lead to the inhibition of pathways essential for tumor growth.

作用機序

ACH-702は、細菌のDNA複製に関与する2つの重要な酵素、DNAジャイレースとトポイソメラーゼIVを阻害することで、その抗菌効果を発揮します。これらの酵素は、DNA複製と細胞分裂に必要な、細菌DNAの超らせん形成と解らせん形成に不可欠です。 これらの酵素を阻害することにより、ACH-702はDNA複製を阻害し、細菌細胞の死をもたらします .

類似化合物との比較

類似化合物

モキシフロキサシン: 幅広いスペクトル活性を有する別のキノロン系抗生物質。

レボフロキサシン: さまざまな細菌感染症の治療に使用されるフルオロキノロン系抗生物質。

シプロフロキサシン: グラム陽性菌とグラム陰性菌に有効な、広く使用されているフルオロキノロン

ACH-702の独自性

ACH-702は、DNAジャイレースとトポイソメラーゼIVの二重阻害という点で独自であり、抗生物質耐性菌株に対する有効性を高めています。 さらに、ACH-702は、従来の抗生物質に対してしばしば耐性を示す、非分裂細菌およびバイオフィルム形成細菌に対して強力な活性を示しています .

生物活性

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, specifically the derivative 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a complex bicyclic structure combining isothiazole and quinoline moieties. The synthesis typically involves nucleophilic substitutions and oxidative cyclization methods using various oxidizing agents like iodine or hydrogen peroxide to form the isothiazole core. The quinoline ring can undergo electrophilic aromatic substitutions, allowing for further functionalization that enhances biological activity.

Biological Activity Overview

Isothiazoloquinolones have demonstrated a broad spectrum of biological activities, including:

- Antimicrobial Activity : These compounds exhibit potent antibacterial and antifungal properties. They are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

- Anticancer Effects : Certain derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

- Antiviral Properties : Some studies indicate that derivatives can inhibit viral replication at early stages of infection, notably in dengue virus models .

Antimicrobial Activity

A study evaluating the minimum inhibitory concentrations (MICs) of various isothiazoloquinolones against different bacterial strains revealed promising results. For instance, one derivative exhibited an MIC90 of 0.5 µg/mL against MRSA, showcasing its potential as a therapeutic agent against resistant bacterial infections .

| Compound | Target Bacteria | MIC90 (µg/mL) |

|---|---|---|

| ITQ Derivative A | MRSA | 0.5 |

| ITQ Derivative B | E. coli | 15.63 |

| ITQ Derivative C | Klebsiella pneumoniae | 31.25 |

Anticancer Activity

In vitro studies have demonstrated that specific isothiazoloquinolones possess significant cytotoxic effects on cancer cell lines. The presence of specific substituents at positions C-2 and C-7 of the quinoline framework has been linked to enhanced antitumor activity .

| Substituent | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-(N,N-diethylamino)ethyl | HeLa | 2.0 |

| Fluorine at C-7 | MCF-7 | 1.5 |

Antiviral Activity

Research into the antiviral properties of isothiazoloquinolones has highlighted their ability to inhibit dengue virus replication. The compound with an isopropyl substituent showed an IC50 of 3.03 µM with a selectivity index (SI) of 5.30, indicating a favorable therapeutic window .

Case Studies

Several case studies have documented the efficacy of isothiazoloquinolones in clinical settings:

- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with an isothiazoloquinolone derivative showed a significant reduction in bacterial load compared to standard treatments.

- Cancer Treatment : In a preclinical model, administration of a specific isothiazoloquinolone led to tumor regression in mice bearing xenografts of human breast cancer cells.

特性

CAS番号 |

922491-46-1 |

|---|---|

分子式 |

C21H25FN4O3S |

分子量 |

432.5 g/mol |

IUPAC名 |

7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |

InChI |

InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1 |

InChIキー |

CECJUHKZSOSOJJ-SNVBAGLBSA-N |

SMILES |

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

異性体SMILES |

CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

正規SMILES |

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ACH 702 ACH-702 ACH702 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。